



# Application Note: Measuring Axl Degradation Using Mass Spectrometry

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Compound of Interest		
Compound Name:	PROTAC Axl Degrader 2	
Cat. No.:	B12417977	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family, which plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1] Its overexpression and activation are implicated in the pathogenesis of numerous cancers and are frequently associated with resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2][3][4][5] Consequently, Axl has emerged as a compelling therapeutic target. Modulating Axl protein levels through targeted degradation presents a promising strategy to overcome drug resistance and inhibit tumor growth.[2][4][5][6][7]

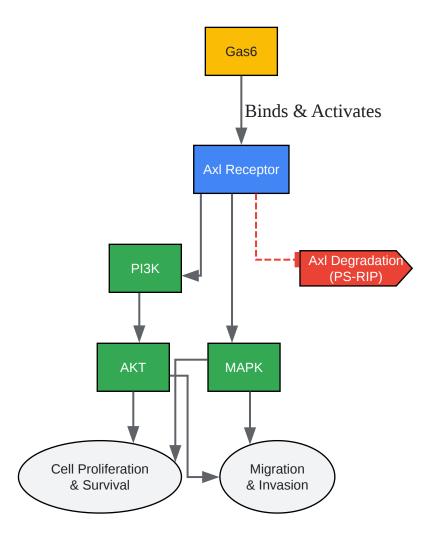
Mass spectrometry (MS)-based proteomics offers a powerful and precise platform for quantifying changes in protein abundance, making it an ideal tool for measuring Axl degradation.[8][9][10] This application note provides detailed protocols for quantifying Axl degradation in response to therapeutic agents using targeted and global quantitative proteomics approaches.

## **Axl Signaling and Degradation Pathways**

Upon binding to its ligand, growth arrest-specific protein 6 (Gas6), Axl dimerizes and autophosphorylates, initiating downstream signaling cascades.[11] These pathways, including the phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)



pathways, regulate key cellular functions.[2][4] The degradation of AxI is a regulated process; one identified mechanism involves presentlin-dependent regulated intramembrane proteolysis (PS-RIP).[2][4][7] Dysregulation of this degradation process can lead to AxI overexpression and contribute to therapeutic resistance.[2][4]



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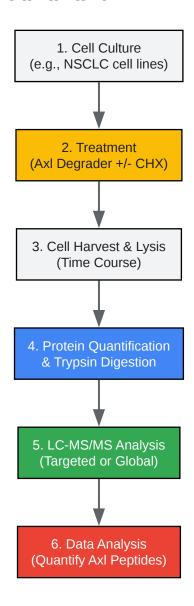
Caption: Axl signaling pathway upon Gas6 binding.

# Experimental Workflow for Quantifying Axl Degradation

The general workflow for measuring Axl degradation involves treating cells with a compound of interest, often in combination with a protein synthesis inhibitor like cycloheximide (CHX), followed by cell lysis, protein processing, and LC-MS/MS analysis. Targeted proteomics (e.g.,



Parallel Reaction Monitoring, PRM) or global proteomics (e.g., using Tandem Mass Tags, TMT) can be employed for quantification.[1][12][13][14]



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Caption: Workflow for Axl degradation analysis.

## Protocol 1: Cycloheximide (CHX) Chase Assay with Targeted Mass Spectrometry (PRM)

This protocol is designed to measure the half-life of Axl protein by inhibiting new protein synthesis and monitoring the remaining protein levels over time.



## I. Materials and Reagents

- Cell Culture: Axl-expressing cell line (e.g., H292 NSCLC cells)[2]
- Treatment: Cycloheximide (CHX), Axl-degrading compound (e.g., Yuanhuadine (YD) or a PROTAC)[2]
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
- Protein Assay: BCA Protein Assay Kit
- Digestion: DTT, Iodoacetamide (IAA), Trypsin (MS-grade)
- Sample Cleanup: C18 desalting spin tips
- Instrumentation: High-resolution mass spectrometer (e.g., Q Exactive or LTQ-Orbitrap)[13]
   [14]

### II. Experimental Procedure

- Cell Culture and Treatment:
  - Plate cells and grow to 70-80% confluency.
  - Treat cells with 25-100 μg/mL CHX to inhibit protein synthesis.[2]
  - Concurrently, treat one set of cells with the Axl-degrading compound and another with a vehicle control.
  - Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 16 hours).
- Protein Extraction and Digestion:
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Determine protein concentration using a BCA assay.
  - Take 50 μg of protein from each sample. Reduce proteins with 5 mM DTT at 60°C for 30 minutes.



- Alkylate with 15 mM IAA in the dark at room temperature for 30 minutes.
- Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
- Peptide Cleanup:
  - Acidify the peptide solution with formic acid.
  - Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
  - Dry the purified peptides in a vacuum centrifuge and resuspend in 2% acetonitrile/0.1% formic acid for MS analysis.
- Targeted MS (PRM) Analysis:
  - Select 2-3 unique, proteotypic peptides for Axl. (e.g., from previous discovery experiments or literature).
  - Develop a PRM method that includes the precursor m/z values for the selected Axl peptides in an inclusion list.
  - Acquire data on the mass spectrometer, ensuring sufficient fragmentation spectra are collected for each targeted peptide across its chromatographic elution profile.
- Data Analysis:
  - Process the raw data using software like Skyline or MaxQuant.[3]
  - Integrate the peak areas of the fragment ions for each targeted Axl peptide at every time point.
  - Normalize the Axl peptide abundance to the 0-hour time point.
  - Calculate the half-life (t½) by fitting the degradation data to a one-phase exponential decay curve.

#### III. Data Presentation



The quantitative data should be summarized in a table to compare AxI half-life under different conditions.

Treatment Group	Axl Half-Life (t½) in Hours
Vehicle Control (CHX only)	~16
Axl Degrader (e.g., 10 nM YD + CHX)	~3

Note: Data is illustrative, based on half-life values reported for gefitinib-resistant and sensitive NSCLC cells, where resistant cells with high AxI have a longer half-life.[2][4]

## Protocol 2: Global Proteome Profiling of Axl Degradation using TMT Labeling

This protocol allows for the simultaneous quantification of Axl and thousands of other proteins, providing a broader view of the compound's selectivity and impact on the proteome.[15]

- I. Materials and Reagents
- Cell Culture and Treatment reagents (as in Protocol 1, excluding CHX unless desired).
- Lysis Buffer: Urea-based buffer (e.g., 8 M Urea in 100 mM Tris-HCl).
- Digestion reagents (as in Protocol 1).
- TMT Labeling: TMTpro™ 16plex Label Reagent Set.
- Sample Cleanup (as in Protocol 1).
- Instrumentation: High-resolution mass spectrometer with fragmentation capabilities (e.g.,
   Orbitrap Fusion Lumos).
- II. Experimental Procedure
- Cell Culture and Treatment:



- Culture and treat cells with the Axl degrader or vehicle control for a fixed time point (e.g., 24 hours).
- Harvest and lyse cells in urea-based buffer.
- Protein Digestion and TMT Labeling:
  - Perform protein quantification, reduction, alkylation, and trypsin digestion as described in Protocol 1.
  - Label 25-100 µg of peptides from each condition with a unique TMT tag according to the manufacturer's protocol.
  - Combine all labeled samples into a single tube.
- Peptide Fractionation (Optional but Recommended):
  - To increase proteome coverage, fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
  - Collect fractions and dry them in a vacuum centrifuge.
- LC-MS/MS Analysis:
  - Resuspend each fraction and analyze using a long chromatographic gradient (e.g., 120 minutes).
  - Use an MS method that includes MS1 scans in the Orbitrap, followed by data-dependent MS2 fragmentation (CID or HCD) and MS3 analysis (for TMT reporter ion quantification) to minimize ratio compression.
- Data Analysis:
  - Process the raw data using software capable of TMT quantification (e.g., Proteome Discoverer, MaxQuant).
  - Normalize the reporter ion intensities across all channels.



- Calculate the fold change in Axl abundance in the degrader-treated samples relative to the vehicle control.
- Assess the abundance changes of other proteins to determine the selectivity of the degrader.

#### III. Data Presentation

Summarize the quantitative results for Axl and other key proteins in a clear, tabular format.

Protein	Gene	Fold Change (Degrader vs. Vehicle)	p-value
AxI	AXL	-4.5	< 0.001
Mer	MERTK	-1.1	0.45
Tyro3	TYRO3	-1.2	0.38
EGFR	EGFR	-1.05	0.89

Note: This table presents hypothetical data illustrating high selectivity for Axl degradation over other TAM family members and EGFR.

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